1-Azido-3-(trifluoromethyl)benzene
Overview
Description
1-Azido-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H4F3N3 . It is recognized as a useful precursor for the synthesis of a range of nitrogen-based scaffolds of therapeutic drugs, biologically active compounds, and functional materials .
Synthesis Analysis
The synthesis of 1-Azido-3-(trifluoromethyl)benzene has been discussed in several papers . The synthesis process involves various chemical reactions and the use of specific reagents.Molecular Structure Analysis
The molecular structure of 1-Azido-3-(trifluoromethyl)benzene consists of a benzene ring with an azido group (N3) and a trifluoromethyl group (CF3) attached to it . The molecular weight of this compound is 187.12 g/mol .Chemical Reactions Analysis
1-Azido-3-(trifluoromethyl)benzene is involved in various chemical reactions. It is used as a precursor in the synthesis of a variety of compounds . The exact nature of these reactions depends on the specific conditions and reagents used.Physical And Chemical Properties Analysis
1-Azido-3-(trifluoromethyl)benzene has several computed properties. It has a molecular weight of 187.12 g/mol, a topological polar surface area of 14.4 Ų, and a complexity of 220 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 5 .Scientific Research Applications
Synthesis Improvements
An improved batch process for synthesizing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was developed, yielding a 94% success rate. This process involves a nucleophilic substitution reaction and has been optimized for safety and efficiency, utilizing microcapillary tube reactors and phase-transfer catalysis (Kopach et al., 2009).
Chemical Reactivity Analysis
Research on aryl azides, including 1-azido-2-(trifluoromethyl)benzene, has provided insights into their thermal behavior and decomposition pathways. These azides were analyzed using various techniques like DSC, TGA-FTIR, and EI-MS, enhancing understanding of their intrinsic molecular reactivity (Cardillo et al., 2008).
Applications in Organic Synthesis
1-(2,6-Dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles were synthesized using 1-azido-3-(trifluoromethyl)benzene derivatives. This process employs a room-temperature 1,3-dipolar cycloaddition, highlighting the compound's utility in creating structurally diverse molecules (Hu et al., 2008).
Surface Chemistry Innovations
Azide-modified graphitic surfaces were prepared using iodine azide and 1-azido-3-(trifluoromethyl)benzene. This development is significant for the covalent attachment of alkyne-terminated molecules, a process known as “click” chemistry, which has broad implications in material sciences (Devadoss & Chidsey, 2007).
Safety And Hazards
1-Azido-3-(trifluoromethyl)benzene is classified as a flammable liquid and vapor. It can cause skin and eye irritation and can cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
1-azido-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6(4-5)12-13-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLBMJGNCUXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477634 | |
Record name | 1-Azido-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-3-(trifluoromethyl)benzene | |
CAS RN |
22001-17-8 | |
Record name | 1-Azido-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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